5-溴-3-甲基-2-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

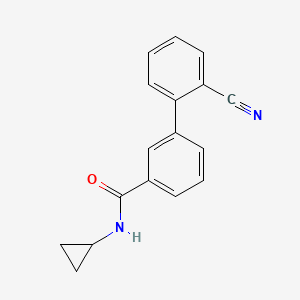

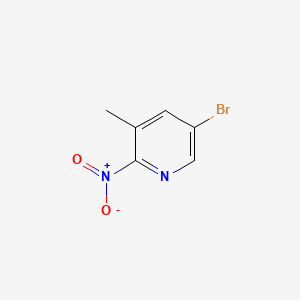

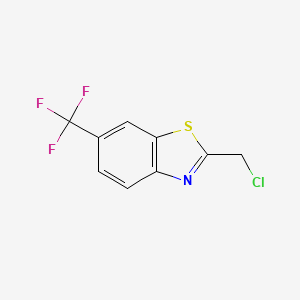

5-Bromo-3-methyl-2-nitropyridine is a yellow to brown solid . It has a molecular weight of 217.02 . It is used as a reagent in the synthesis of novel benzinidazoles .

Synthesis Analysis

The synthesis of 5-Bromo-3-methyl-2-nitropyridine involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile at 0-5 °C, yielding 5-bromo-2-aminopyridine with good regioselectivity .Molecular Structure Analysis

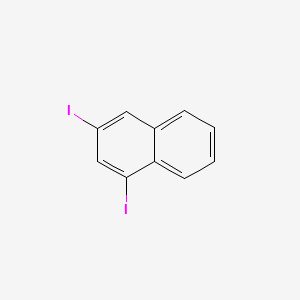

The molecular formula of 5-Bromo-3-methyl-2-nitropyridine is C6H5BrN2O2 . The InChI key is FZZLWWNOYMHSIS-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism of 5-Bromo-3-methyl-2-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

5-Bromo-3-methyl-2-nitropyridine is a yellow to brown solid . It has a density of 1.7±0.1 g/cm3 . Its boiling point is 252.6±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C .科学研究应用

Chemical Properties

“5-Bromo-3-methyl-2-nitropyridine” is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . This compound is typically stored at room temperature under an inert atmosphere .

Safety Information

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Synthesis of Biaryls

Although the specific application for “5-Bromo-3-methyl-2-nitropyridine” is not mentioned, similar compounds like “2-Bromo-5-nitropyridine” have been used in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls . This is achieved via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of Pyridyl Analogs

“2-Bromo-5-nitropyridine” has also been used in the synthesis of 2-pyridyl analogs . Although this is not a direct application of “5-Bromo-3-methyl-2-nitropyridine”, it suggests potential uses in the synthesis of pyridine derivatives.

安全和危害

未来方向

5-Bromo-3-methyl-2-nitropyridine is used as a reagent in the synthesis of novel benzinidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers The synthesis and reactions of nitropyridines, including 5-Bromo-3-methyl-2-nitropyridine, have been discussed in several papers . These papers provide valuable insights into the chemical properties and potential applications of this compound.

作用机制

Target of Action

5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 5-Bromo-3-methyl-2-nitropyridine . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of 5-Bromo-3-methyl-2-nitropyridine is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .

Action Environment

The efficacy and stability of 5-Bromo-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .

属性

IUPAC Name |

5-bromo-3-methyl-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNGESSJFKZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652074 |

Source

|

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-2-nitropyridine | |

CAS RN |

114042-02-3 |

Source

|

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)